2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

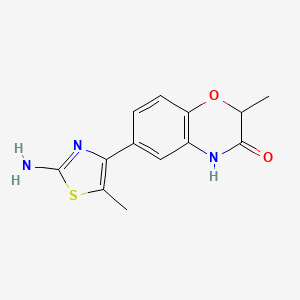

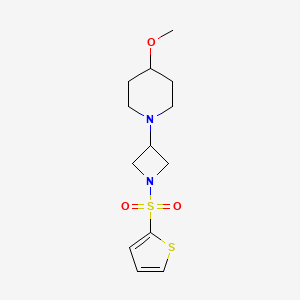

“2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate” is a chemical compound with the CAS Number: 1449472-57-4 . It has a molecular weight of 456.15 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Br2F3O3SSi/c1-20(2,3)8-5-6(11)4-7(12)9(8)18-19(16,17)10(13,14)15/h4-5H,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds are used as precursors in aryne chemistry . They can generate benzyne under mild conditions of simple fluoride treatment .Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.456 (lit.) . It boils at 70 °C/2 mmHg (lit.) and has a density of 1.229 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Acylation Catalyst

Trimethylsilyl trifluoromethanesulfonate has been identified as an excellent catalyst for the acylation of alcohols with acid anhydrides. This process is highly efficient for a wide range of alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols. The method offers a significant improvement over standard conditions, providing a cleaner and more efficient route for acylation reactions (Procopiou, Baugh, Flack, & Inglis, 1998).

Synthesis of Silanethione

The first kinetically stabilized silanethione was synthesized through the thermal reaction of dihydrosilane with elemental sulfur, among other methods. This process underscores the reactivity and potential of silicon-containing compounds in synthesizing novel molecular structures with unique properties (Suzuki, Tokitoh, Okazaki, Nagase, & Goto, 1998).

Nanofiltration Membrane Development

In the development of sulfonated thin-film composite nanofiltration membranes, novel sulfonated aromatic diamine monomers were synthesized to improve water flux and dye treatment efficiency. This research illustrates the application of trifluoromethanesulfonate derivatives in enhancing the performance of filtration membranes, demonstrating their role in environmental and separation technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Precursor to o-Benzyne

An efficient procedure for the preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as a precursor to o-benzyne was developed. This method involves a three-step sequence starting from phenol, highlighting the compound's significance in synthetic organic chemistry, especially for generating reactive intermediates (Bronner & Garg, 2009).

Lewis Acid Catalysis

Trimethylsilyl bis(trifluoromethanesulfonyl)imide has been utilized as a Lewis acid catalyst in the Diels–Alder reaction. It showcases superior tolerance to sensitive functional groups compared to other catalysts, demonstrating the broad utility of trimethylsilyl trifluoromethanesulfonate derivatives in catalyzing key synthetic transformations (Mathieu & Ghosez, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2,4-dibromo-6-trimethylsilylphenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2F3O3SSi/c1-20(2,3)8-5-6(11)4-7(12)9(8)18-19(16,17)10(13,14)15/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIUFXYVKSIUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=CC(=C1)Br)Br)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2F3O3SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

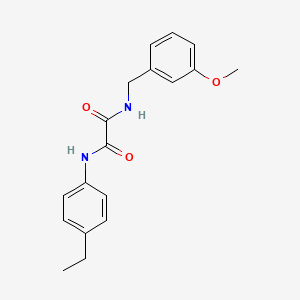

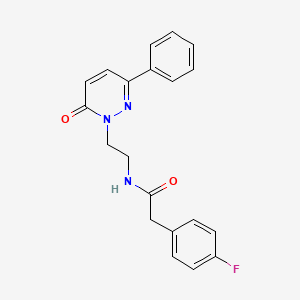

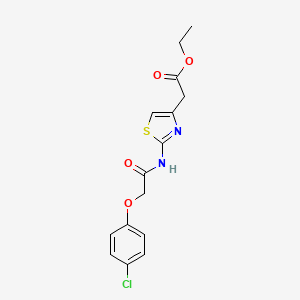

![N~4~-(4-chlorophenyl)-N~6~-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2972762.png)

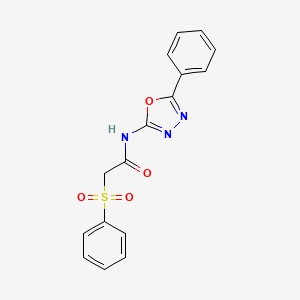

![1-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2972771.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972773.png)